Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate
Overview
Description
“Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a close relation to “(3-fluoro-5-methylphenyl)boronic acid”, which is a known compound used in various chemical reactions23.
Synthesis Analysis
The synthesis of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is not readily available in the literature. However, related compounds such as trifluoromethylpyridines have been synthesized using building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate4.Molecular Structure Analysis
The molecular structure of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” is not directly available. However, related compounds such as “(3-Fluoro-5-methylphenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been analyzed5.Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” are known to be used in various chemical reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” have been analyzed3.Scientific Research Applications
Quantitative Bioanalytical Method Development Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, was the focus of research aiming to establish a quantitative bioanalytical method for its measurement. A rapid and selective RP-HPLC method was developed and validated for this purpose. The study provided a comprehensive analysis including in vitro metabolite identification, showcasing the molecule's stability in various conditions and its potential in drug development processes (Nemani, Shard, & Sengupta, 2018).
Asymmetric Reduction with Fungi Research on ethyl 3-aryl-3-oxopropanoates, including derivatives like ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate, demonstrated the potential of fungi, particularly Rhizopus species, for enantioselective reduction of these compounds to (S)-alcohols. This study highlighted the versatility of Rhizopus in organic synthesis, offering a biotechnological approach to producing chiral alcohols from ketone precursors (Salvi & Chattopadhyay, 2006).
Synthesis of 3-Fluorofuran-2(5H)-ones An innovative approach for synthesizing 3-fluorofuran-2(5H)-ones from ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate and related compounds was developed, leveraging Z/E photoisomerization followed by acid-catalyzed cyclization. This method underscores the utility of fluorinated compounds in constructing complex heterocyclic structures, offering new avenues for chemical synthesis and potential pharmaceutical applications (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Innovative Copolymer Synthesis Studies on novel copolymers incorporating styrene and various ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate derivatives explored the synthesis and characterization of these materials. The research delved into the polymerization processes, structural analysis, and thermal properties, indicating the potential of these copolymers in materials science for applications ranging from coatings to advanced composite materials (Kharas et al., 2017).
C→π Interaction Study A study identified an unusual C→π interaction of non-hydrogen bond type in a closely related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, through ab initio computations. This interaction, resulting from electrostatic forces, opens up discussions on molecular interactions in fluorinated compounds, which could influence the design and development of new molecules with specific interaction profiles (Zhang, Tong, Wu, & Zhang, 2012).
Safety And Hazards
The safety and hazards of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as “(3-Fluoro-5-methylphenyl)boronic acid” have been analyzed3.
Future Directions
The future directions of “Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate” are not readily available in the literature. However, related compounds such as trifluoromethylpyridines are expected to find many novel applications in the future4.
properties
IUPAC Name |
ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTARUXAEKKTEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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